molecular formula C19H17BrN4O4 B2636019 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172031-89-8

1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2636019
CAS No.: 1172031-89-8
M. Wt: 445.273
InChI Key: PGLSGQMDJCCVTH-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolo[3,4-d][1,2,3]triazole core substituted with bromo, methyl, and dimethoxyphenyl groups

Preparation Methods

The synthesis of 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the bromo, methyl, and dimethoxyphenyl substituents under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and high-throughput screening.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromo and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique combination of substituents. Similar compounds include:

  • 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H-pyrrole
  • 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H-triazole These compounds share some structural similarities but differ in their chemical properties and potential applications.

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O4/c1-10-6-11(4-5-15(10)20)24-17-16(21-22-24)18(25)23(19(17)26)12-7-13(27-2)9-14(8-12)28-3/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLSGQMDJCCVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)OC)OC)N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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